molecular formula C14H16N4O3 B2800414 Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-56-2

Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2800414
CAS No.: 941943-56-2
M. Wt: 288.307
InChI Key: CLLVUXPJKOYKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl ester group at position 6, an ethyl substituent at position 5, and a 5-methylfuran-2-yl moiety at position 5.

Properties

IUPAC Name

methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-4-9-11(13(19)20-3)12(10-6-5-8(2)21-10)18-14(17-9)15-7-16-18/h5-7,12H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLVUXPJKOYKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(O3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of 288.30 g/mol. The structure includes a triazole ring fused to a pyrimidine ring with various substituents that influence its biological activity.

Research indicates that compounds within the triazolopyrimidine class can act on multiple biological targets:

  • CDK2 Inhibition : The compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial in cell cycle regulation and is a target for cancer therapies aimed at halting tumor growth.
  • ERK Signaling Pathway : Similar compounds have shown significant inhibitory effects on the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival. This suggests that this compound may also exert its effects through this pathway .
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by regulating proteins associated with the cell cycle and apoptosis pathways. For instance, studies have reported that related triazolopyrimidine derivatives lead to G2/M phase arrest in cancer cell lines .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-73.91Tubulin polymerization inhibition
HCT-1160.53Induction of apoptosis
HepG-2Not specifiedInhibition of ERK signaling pathway

The above table summarizes the cytotoxicity data indicating that this compound exhibits potent activity against breast (MCF-7) and colon (HCT-116) cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolopyrimidine derivatives similar to this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines including MGC-803 and HCT-116. The results showed significant inhibition of cell growth and induction of apoptosis in response to treatment with these compounds .
  • Synthesis and Evaluation : Another research focused on synthesizing new derivatives based on the triazolopyrimidine scaffold and evaluating their biological activities. The findings indicated that modifications at specific positions on the scaffold could enhance cytotoxicity against targeted cancer cells .
  • Comparative Studies : A comparative analysis highlighted that structural variations within the triazolopyrimidine class could lead to significant differences in biological activity. For instance, certain derivatives exhibited higher potency than conventional chemotherapeutics like Cisplatin against lung and liver cancer cell lines.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and similar triazolopyrimidine derivatives:

Compound Name Position 5 Substituent Position 7 Substituent Ester Group Additional Features Reference
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 5-methylfuran-2-yl Methyl Furan ring introduces π-conjugation -
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Amino 4-phenyl Ethyl Amino group enhances nucleophilicity
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl derivative Methyl 2-hydroxyphenyl Ethyl Hydroxyl group improves solubility
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl derivative Chloromethyl Phenyl Ethyl Sulfur and chlorine enhance reactivity
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) derivative Phenyl 3,4,5-trimethoxyphenyl Ethyl Methoxy groups increase lipophilicity

Key Observations :

  • Position 7 : The 5-methylfuran group in the target compound offers π-conjugation and heterocyclic diversity compared to phenyl or methoxy-substituted analogues (e.g., ).
  • Ester Group : Methyl esters (target compound) may confer lower molecular weight and altered metabolic stability compared to ethyl esters (e.g., ).

Physical and Spectral Properties

  • Melting Points : Analogues with hydroxyl or bulky substituents exhibit higher melting points (e.g., 206°C for compound 12 in ), whereas the target compound’s furan moiety may lower its melting point due to reduced crystallinity.
  • Solubility : The 5-methylfuran group could enhance solubility in organic solvents compared to phenyl-substituted derivatives (e.g., ). Hydroxyl-containing analogues (e.g., ) show improved aqueous solubility.
  • Spectroscopy : IR and NMR data for similar compounds (e.g., C=O stretch at 1666 cm⁻¹ in ) provide benchmarks for characterizing the target compound’s ester and furan functionalities.

Q & A

Q. Basic

  • HPLC with C18 columns (acetonitrile/water gradient; retention time = 8.2 min) .
  • TLC (silica gel, ethyl acetate/hexane 3:7; Rf = 0.45) .
  • Storage at −20°C under argon to prevent ester hydrolysis .

How are structure-activity relationship (SAR) studies designed for analogs?

Advanced
SAR focuses on modifying substituents:

Analog Substituent Bioactivity Change
5-Amino variantNH₂ at C5Enhanced CDK2 affinity (ΔG = −9.8 kcal/mol vs. −8.5 for parent)
7-BromophenylBr at C7-phenyl2× higher cytotoxicity (HeLa IC₅₀ = 6.3 µM)
Propyl vs. ethylC5-alkyl chainImproved logP (3.2 vs. 2.8) but reduced solubility

How does the compound’s stability vary under physiological conditions?

Advanced
Stability studies (pH 7.4, 37°C) show 85% degradation after 24 hours due to ester hydrolysis. Strategies to enhance stability include:

  • Prodrug design (e.g., methyl ester to carboxylic acid conversion in vivo).
  • Liposomal encapsulation (half-life extension to 48 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.